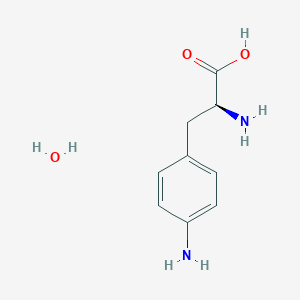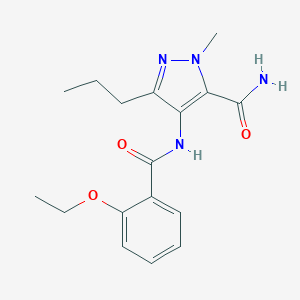![molecular formula C12H13ClN2O3 B186232 ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate CAS No. 18794-97-3](/img/structure/B186232.png)
ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate, also known as CPHH, is an organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is a hydrazine derivative that has been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
作用機序
The mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. In particular, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation and cancer. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to inhibit the activity of viral enzymes involved in viral replication, such as neuraminidase in influenza A virus.
生化学的および生理学的効果
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. In vivo studies have also shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can reduce inflammation and tumor growth in animal models. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its broad range of biological activities, which make it a promising candidate for the development of new therapeutics. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, one of the limitations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate. One area of interest is the development of new formulations of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate and its long-term safety in humans.
Conclusion
In conclusion, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate is an organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant anti-inflammatory, antitumor, and antiviral effects, and has low toxicity in animal studies. Although there are limitations to its use in certain experimental settings, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has a range of potential applications in the development of new therapeutics. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore new formulations and applications.
合成法
The synthesis of ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate can be achieved through a variety of methods, including condensation reactions between hydrazine derivatives and carboxylic acids. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of a catalyst. This reaction produces ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate as a yellow crystalline solid with a high yield.
科学的研究の応用
Ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been extensively studied for its potential applications in the field of medicinal chemistry. In vitro studies have shown that ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate exhibits significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate has been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza A virus.
特性
CAS番号 |
18794-97-3 |
|---|---|
製品名 |
ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate |
分子式 |
C12H13ClN2O3 |
分子量 |
268.69 g/mol |
IUPAC名 |
ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,16H,3H2,1-2H3/b11-8-,15-14? |
InChIキー |
MPQDDZHZMJYALE-RVDMUPIBSA-N |
異性体SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C(=O)C |
SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)Cl |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)C |
同義語 |
Butanoic acid, 2-[2-(4-chlorophenyl)hydrazinylidene]-3-oxo-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



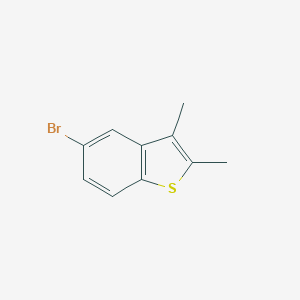

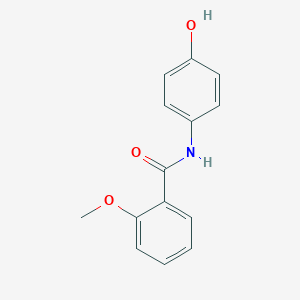

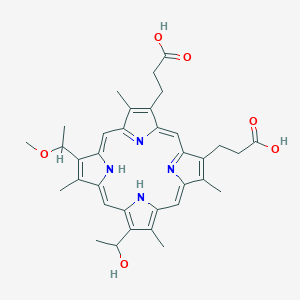
![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)




